4-Ethoxybenzenethiol
Overview
Description
4-Ethoxybenzenethiol is an organic compound with the molecular formula C8H10OS. It is a derivative of thiophenol, where the ethoxy group is substituted at the para position of the benzene ring. This compound is known for its distinct sulfurous odor and is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxybenzenethiol can be synthesized through several methods. One common approach involves the reaction of 4-ethoxyphenol with thiourea in the presence of hydrochloric acid, followed by hydrolysis to yield the desired thiol. Another method includes the reduction of 4-ethoxybenzenesulfonyl chloride using zinc and hydrochloric acid.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-ethoxybenzenesulfonyl chloride. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxybenzenethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Zinc and hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Ethoxybenzene.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-Ethoxybenzenethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxybenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and drug development.
Comparison with Similar Compounds
Thiophenol: Lacks the ethoxy group, making it less soluble in organic solvents.
4-Methoxybenzenethiol: Has a methoxy group instead of an ethoxy group, leading to different reactivity and solubility.
4-Ethylbenzenethiol: Contains an ethyl group instead of an ethoxy group, affecting its chemical properties.
Uniqueness: 4-Ethoxybenzenethiol is unique due to the presence of the ethoxy group, which enhances its solubility in organic solvents and alters its reactivity compared to other thiophenol derivatives. This makes it particularly useful in specific chemical and industrial applications.
Properties
IUPAC Name |
4-ethoxybenzenethiol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-2-9-7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWOIUVGAWIZQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429307 | |
Record name | 4-ethoxybenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
699-09-2 | |
Record name | 4-Ethoxybenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=699-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-ethoxybenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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